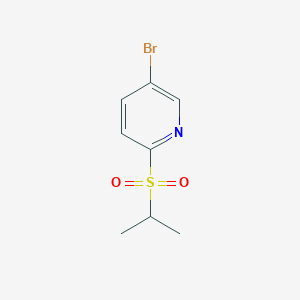

5-Bromo-2-(isopropylsulfonyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-ylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQVOIMTFMKMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reductive Elimination:this is the Final Step, Where the Two Organic Groups on the Palladium Ii Complex Couple and Are Eliminated As the Final Product. the Palladium Catalyst is Regenerated in Its Catalytically Active Pd 0 State, Ready to Start a New Cycle.youtube.comyoutube.com

A representative catalytic cycle for a Suzuki coupling of 5-bromo-2-(isopropylsulfonyl)pyridine with an arylboronic acid is depicted below.

Table 2: Key Steps in a Generic Suzuki Coupling Catalytic Cycle

| Step | Description | Intermediate |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Aryl-Pd(II)-Halide complex |

| Transmetalation | Transfer of the organic group from the boronic acid to the Pd(II) center. | Di-organic-Pd(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Pd(0) complex and the coupled product |

Investigation of Intermediates in SNAr Processes

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for this compound, especially with strong nucleophiles. The reaction is facilitated by the strong electron-withdrawing isopropylsulfonyl group, which stabilizes the key intermediate. This intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. researchgate.netnih.govbris.ac.ukmasterorganicchemistry.com

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a negatively charged σ-complex (the Meisenheimer complex). The negative charge is delocalized onto the electronegative atoms of the electron-withdrawing group and the nitrogen of the pyridine (B92270) ring.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of reactions involving this compound are significantly influenced by its electronic structure. In cross-coupling reactions, the oxidative addition step is often rate-determining. The presence of the electron-withdrawing sulfonyl group can accelerate this step by lowering the electron density at the C-Br bond, making it more susceptible to attack by the Pd(0) catalyst.

In SNAr reactions, the rate is typically dependent on the formation of the Meisenheimer complex. The reaction generally follows second-order kinetics, being first order in both the pyridine substrate and the nucleophile. The stability of the Meisenheimer complex can influence the activation energy of the reaction. A more stable intermediate generally corresponds to a lower activation energy for its formation.

Computational Analysis of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms of complex organic transformations. nih.govmdpi.commdpi.com For this compound, DFT calculations can provide detailed insights into the energetics of various reaction pathways.

In Cross-Coupling Reactions:

DFT can be used to model the entire catalytic cycle, calculating the energies of all intermediates and transition states. mdpi.com

This allows for the identification of the rate-determining step and provides a deeper understanding of how ligands and substituents affect the reaction rate and selectivity.

Computational studies on related bromopyridine systems in Suzuki reactions have helped to rationalize the observed product distributions and catalyst efficiencies. nih.govmdpi.com

In SNAr Reactions:

DFT calculations are instrumental in studying the structure and stability of Meisenheimer complexes. researchgate.netrsc.org

They can help determine whether the complex is a true intermediate (a local minimum on the potential energy surface) or a transition state.

Calculations can also predict the regioselectivity of nucleophilic attack and the relative reactivity of different halopyridines.

Table 3: Application of Computational Analysis to Reaction Mechanisms

| Reaction Type | Computational Insights Provided |

| Cross-Coupling | Energy profiles of catalytic cycles, transition state geometries, ligand effects. |

| SNAr | Structure and stability of Meisenheimer complexes, reaction energy barriers, regioselectivity. |

| Reductive Transformations | Adsorption energies on catalyst surfaces, reaction pathways for hydrogenation vs. dehalogenation. |

Derivatization and Functionalization Strategies

Introduction of Carbon-Based Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are paramount in forging new carbon-carbon bonds at the C5-position of the pyridine (B92270) ring. Methodologies such as Suzuki-Miyaura, Negishi, Heck, and Sonogashira couplings, as well as carbonylation reactions, have been extensively applied to aryl halides, including functionalized bromopyridines.

Arylation and Heteroarylation to Access Polysubstituted Pyridines

The synthesis of biaryl and heterobiaryl structures is frequently achieved through palladium-catalyzed reactions that couple the aryl bromide with organometallic reagents. The Suzuki-Miyaura and Negishi couplings are prominent examples of these transformative methods.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for generating C(sp²)–C(sp²) bonds. For substrates like 5-Bromo-2-(isopropylsulfonyl)pyridine, this reaction offers a reliable route to 5-aryl and 5-heteroaryl derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). researchgate.net

The Negishi coupling utilizes an organozinc reagent and is catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is recognized for its high functional group tolerance and mild reaction conditions. orgsyn.orgorgsyn.org This method is particularly effective for creating C-C bonds with various carbon-based nucleophiles, including those derived from other heterocyclic systems. wikipedia.org

| Reaction Type | Typical Catalyst | Ligand | Base | Solvent | Coupling Partner |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, Buchwald-type phosphines | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/Water, Toluene, DMF | Aryl/Heteroaryl Boronic Acids |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | Not required | THF, DMF | Aryl/Heteroaryl Zinc Halides |

Alkylation and Alkenylation Reactions

The introduction of alkyl, alkenyl, and alkynyl groups is accomplished through several powerful cross-coupling strategies, most notably the Heck and Sonogashira reactions.

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes in the presence of a palladium catalyst and a base, leading to the formation of substituted alkenes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a direct method for vinylation of the pyridine core. The catalytic cycle involves oxidative addition of the bromopyridine to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.com This transformation provides a direct route to 5-alkynylpyridine derivatives, which are versatile intermediates for further synthesis.

| Reaction Type | Description | Typical Catalyst System | Base | Coupling Partner |

|---|---|---|---|---|

| Heck Reaction | Coupling with an alkene to form a substituted alkene. | Pd(OAc)₂ or PdCl₂ with phosphine (B1218219) ligands (e.g., PPh₃). | Et₃N, K₂CO₃, NaOAc | Alkenes |

| Sonogashira Coupling | Coupling with a terminal alkyne to form an arylalkyne. | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, DIPEA) | Terminal Alkynes |

Carbonylation and Related Transformations

Palladium-catalyzed carbonylation reactions introduce a carbonyl group by utilizing carbon monoxide (CO) as a C1 source. nih.gov These reactions convert aryl halides into carboxylic acid derivatives such as esters, amides, and aldehydes.

Alkoxycarbonylation involves the reaction of the aryl bromide with an alcohol under a CO atmosphere to produce an ester. Aminocarbonylation similarly reacts the aryl bromide with a primary or secondary amine to yield an amide. acs.orgorganic-chemistry.org These reactions often employ a palladium catalyst with a phosphine ligand. Modern methods have been developed that use CO-releasing molecules, such as molybdenum hexacarbonyl, or two-chamber systems to handle the gaseous CO safely and efficiently. organic-chemistry.orgacs.org

| Transformation | Nucleophile | Product | Typical Catalyst | CO Source |

|---|---|---|---|---|

| Alkoxycarbonylation | Alcohol (R-OH) | Ester (Ar-COOR) | Pd(OAc)₂ with ligands like Xantphos | CO gas, Mo(CO)₆ |

| Aminocarbonylation | Amine (R₂NH) | Amide (Ar-CONR₂) | Palladacycle precatalysts, Pd(dba)₂ | CO gas |

Introduction of Heteroatom-Based Substituents

The formation of carbon-heteroatom bonds at the C5-position is crucial for synthesizing derivatives with diverse electronic and pharmacological properties. Palladium- and copper-catalyzed amination and alkoxylation/aryloxylation reactions are the cornerstones of this synthetic strategy.

Amination Reactions Leading to Pyridylamines

The synthesis of 5-aminopyridine derivatives from this compound is predominantly achieved via two main catalytic cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples aryl halides with a wide variety of primary and secondary amines. wikipedia.orglibretexts.org Its development has provided a versatile and mild alternative to harsher classical methods. wikipedia.org The reaction typically employs a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a bulky electron-rich phosphine ligand (such as XPhos or RuPhos), and a strong base like sodium tert-butoxide. researchgate.netresearchgate.net

The Ullmann condensation (or Goldberg reaction for C-N coupling) is a copper-catalyzed method that historically required high temperatures and polar solvents. wikipedia.orgnih.gov However, the development of new ligand systems has enabled these reactions to proceed under milder conditions. Common catalysts include copper(I) iodide (CuI) paired with ligands such as diamines or L-proline. wikipedia.orgnih.gov

| Reaction | Metal Catalyst | Typical Ligands | Typical Base | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Bulky phosphines (XPhos, RuPhos, BINAP) | NaOtBu, K₂CO₃, Cs₂CO₃ | Mild conditions, broad substrate scope. |

| Ullmann Condensation | Copper | Phenanthroline, L-proline, diamines | K₂CO₃, K₃PO₄ | Often requires higher temperatures but is a powerful alternative. |

Alkoxylation and Aryloxylation Reactions

The formation of a C-O bond to synthesize aryl ethers is a key transformation. Similar to amination, this is primarily accomplished through the Ullmann condensation and, more recently, the Buchwald-Hartwig C-O coupling reaction.

The Ullmann ether synthesis is the traditional method, involving a copper-catalyzed reaction between an aryl halide and an alcohol or a phenol. wikipedia.orgorganic-chemistry.org While effective, classic Ullmann conditions can be harsh. Modern protocols utilize copper(I) salts with various ligands, such as diols or N,N-dimethyl glycine, which allow the reaction to proceed under milder conditions. nih.govmdpi.com

The Buchwald-Hartwig C-O coupling has emerged as a significant palladium-catalyzed alternative to the Ullmann reaction. organic-chemistry.org It allows for the coupling of aryl halides with a broad range of alcohols and phenols under relatively mild conditions, expanding the toolkit for synthesizing alkyl aryl ethers and diaryl ethers.

| Reaction | Description | Catalyst System | Base | Coupling Partner |

|---|---|---|---|---|

| Ullmann Ether Synthesis | Copper-catalyzed C-O bond formation. | CuI or other Cu(I) salts with ligands (e.g., L-proline, diols). | K₂CO₃, Cs₂CO₃ | Alcohols, Phenols |

| Buchwald-Hartwig C-O Coupling | Palladium-catalyzed C-O bond formation. | Pd source with bulky phosphine ligands. | Strong bases (e.g., NaOtBu) | Alcohols, Phenols |

Sulfenylation, Sulfinylation, and Sulfonylation at Other Positions

The introduction of additional sulfur-containing functionalities, such as sulfenyl, sulfinyl, and sulfonyl groups, onto the pyridine ring of this compound can significantly alter its electronic and steric properties. While direct C-H sulfenylation, sulfinylation, or sulfonylation of this specific substrate is not extensively documented, established methodologies for the functionalization of pyridine derivatives offer insights into potential synthetic routes.

The inherent reactivity of the pyridine ring is influenced by the existing bromo and isopropylsulfonyl substituents. The electron-withdrawing nature of both groups deactivates the ring towards electrophilic aromatic substitution. However, directed C-H functionalization approaches can overcome this challenge. The sulfonyl group, in particular, can act as a directing group in metal-catalyzed C-H activation reactions.

One plausible strategy involves the use of transition-metal catalysis, such as palladium or rhodium, to achieve regioselective C-H sulfonylation. The site of functionalization would be dictated by the directing ability of the resident isopropylsulfonyl group and the steric hindrance imposed by the bromine atom. Theoretical and experimental studies on related pyridine systems suggest that C-H functionalization is often favored at the C-3 or C-4 positions.

A potential reaction scheme for the introduction of a new sulfonyl group could involve the reaction of this compound with a sulfonylating agent, such as a sulfonyl chloride or a sulfinate salt, in the presence of a suitable catalyst and oxidant. The precise conditions, including the choice of catalyst, ligand, solvent, and temperature, would be crucial in achieving the desired regioselectivity and yield.

Table 1: Potential Reagents for Sulfonylation of this compound

| Reagent Type | Example Reagent | Potential Position of Functionalization |

| Sulfonylating Agent | p-Toluenesulfonyl chloride | C-3, C-4 |

| Sulfinating Agent | Sodium p-toluenesulfinate | C-3, C-4 |

| Catalyst | Palladium(II) acetate, Rhodium(III) chloride | - |

| Oxidant | Silver acetate, Copper(II) acetate | - |

It is important to note that the development of specific protocols for these transformations on this compound would require empirical optimization and characterization of the resulting isomers.

Transformations Involving the Isopropyl Group

The isopropyl moiety of this compound presents another avenue for structural diversification. Modifications to this alkyl group can influence the compound's lipophilicity, metabolic stability, and steric profile.

Oxidation or Reduction of the Isopropyl Moiety

The selective oxidation or reduction of the isopropyl group without affecting the sulfonyl functionality or the bromopyridine core is a challenging synthetic task.

Oxidation: The tertiary carbon of the isopropyl group is a potential site for oxidation. Strong oxidizing agents would likely lead to the degradation of the molecule. However, more selective methods, such as those employing transition-metal catalysts or enzymatic transformations, could potentially introduce a hydroxyl group at the tertiary position, leading to the corresponding alcohol. For instance, benzylic oxidations of related N-(arylsulfonyl)benzylamines suggest that the position alpha to an aromatic system can be susceptible to oxidation. While not a direct analogue, this provides a conceptual basis for the targeted oxidation of the tertiary C-H bond of the isopropyl group.

Reduction: The reduction of the isopropyl group is not a common transformation. Standard catalytic hydrogenation conditions that might reduce an alkyl group would likely also affect the pyridine ring or lead to the cleavage of the C-S bond of the sulfonyl group. Specific methodologies for the selective reduction of a saturated alkyl chain in the presence of these other functional groups are not well-established.

Derivatization of the Alkyl Chain

A more synthetically accessible approach to modifying the isopropyl group is through the derivatization of the alkyl chain. The protons on the methyl groups of the isopropyl moiety are generally unreactive. However, the methine proton, being alpha to the electron-withdrawing sulfonyl group, exhibits increased acidity and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new functional groups. This process is known as α-alkylation of sulfones.

Table 2: Potential Derivatization Reactions of the Isopropyl Group via α-Carbanion

| Electrophile | Resulting Functional Group | Example Reagent |

| Alkyl halide | Extended alkyl chain | Methyl iodide, Benzyl bromide |

| Aldehyde/Ketone | β-Hydroxyalkyl group | Acetaldehyde, Acetone |

| Carbon dioxide | Carboxylic acid | CO2 |

| Michael acceptor | 1,4-Adduct | Methyl acrylate |

This strategy allows for the construction of a diverse library of derivatives with modified alkyl chains, providing a powerful tool for structure-activity relationship studies.

Regioselective Functionalization and Multisubstitution Patterns

The synthesis of polysubstituted derivatives of this compound requires a deep understanding of the directing effects of the existing substituents and the application of regioselective synthetic methods. The bromine atom and the isopropylsulfonyl group exert distinct electronic and steric influences on the pyridine ring, guiding the position of incoming electrophiles or nucleophiles.

The bromine at the 5-position can be utilized in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce a wide variety of aryl, heteroaryl, or vinyl substituents. The isopropylsulfonyl group at the 2-position, being a strong electron-withdrawing group, activates the 4- and 6-positions towards nucleophilic aromatic substitution (SNAr).

By strategically combining these reactions, a range of di- and tri-substituted pyridine derivatives can be synthesized. For example, a Suzuki coupling at the 5-position followed by a nucleophilic aromatic substitution at the 4- or 6-position would lead to a tri-substituted pyridine. The regioselectivity of the SNAr reaction would be influenced by the nature of the nucleophile and the reaction conditions.

Furthermore, C-H activation strategies can be employed to introduce substituents at the remaining C-H bonds. The sulfonyl group can act as a directing group to guide the functionalization to the C-3 position.

Table 3: Potential Regioselective Functionalization Strategies

| Reaction Type | Position | Reagents | Resulting Moiety |

| Suzuki Coupling | C-5 | Arylboronic acid, Pd catalyst, base | Aryl group |

| Nucleophilic Aromatic Substitution | C-4, C-6 | Amine, alkoxide, thiol | Amino, alkoxy, thioether group |

| C-H Activation/Functionalization | C-3 | Organometallic reagent, catalyst | Alkyl, aryl group |

The rational design of synthetic sequences based on these principles allows for the creation of complex and diverse molecular architectures based on the this compound core.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

5-Bromo-2-(isopropylsulfonyl)pyridine is an exemplary bifunctional building block that enables the controlled, stepwise construction of highly substituted pyridine (B92270) derivatives. The distinct reactivity of its two key functional groups—the C2-sulfonyl and the C5-bromo substituents—can be exploited to introduce diverse molecular fragments in a predictable manner.

The sulfonyl group at the C2-position is highly susceptible to nucleophilic aromatic substitution (SNAr). acs.orgnih.gov This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the strong electron-withdrawing sulfonyl moiety. A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the isopropylsulfinate leaving group, allowing for the introduction of various substituents at the C2-position. acs.orgpipzine-chem.com

Conversely, the bromine atom at the C5-position is relatively inert to nucleophilic attack under typical SNAr conditions but is highly reactive in palladium-catalyzed cross-coupling reactions. mdpi.comossila.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. The ability to perform these two classes of reactions sequentially provides a powerful strategy for assembling complex molecules. For instance, a synthetic sequence could involve an initial SNAr reaction at C2, followed by a Suzuki coupling at C5, thereby creating a complex, unsymmetrically substituted pyridine core from a single, readily accessible starting material.

Table 1: Reactivity Profile of Functional Groups in this compound

| Functional Group | Position | Primary Reaction Type | Typical Reagents/Conditions |

|---|---|---|---|

| Isopropylsulfonyl | C2 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides |

| Bromo | C5 | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkenes (Heck), Amines (Buchwald-Hartwig) |

Synthesis of Diverse Pyridine-Containing Heterocycles

The unique reactivity profile of this compound makes it an ideal precursor for the synthesis of a wide variety of more complex pyridine-containing heterocyclic systems.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active molecules, including antiviral and anticancer agents. nih.govrsc.org The synthesis of these systems typically involves the cyclization of a 2-aminopyridine (B139424) derivative. researchgate.netorganic-chemistry.org

This compound serves as a versatile precursor to such systems. A common synthetic strategy involves the initial displacement of the C2-isopropylsulfonyl group with an amine via an SNAr reaction. This step transforms the pyridine sulfone into a 2-aminopyridine intermediate. Subsequent reaction of this intermediate with an α-haloketone or a related synthon initiates an annulation process, leading to the formation of the fused imidazo[1,2-a]pyridine (B132010) ring system.

A key advantage of this approach is that the bromine atom at the 5-position (which corresponds to the 6-position in the resulting imidazo[1,2-a]pyridine) remains intact throughout the sequence. This bromo substituent can then be used for further diversification through cross-coupling reactions, allowing access to a library of 6-substituted imidazo[1,2-a]pyridines. nih.gov Furthermore, by employing an amine that already contains a sulfone moiety in the initial SNAr step, this methodology provides direct access to sulfonated analogues, which are of interest for modulating the physicochemical properties of potential drug candidates. nih.gov

The construction of bridged and spirocyclic frameworks introduces conformational rigidity and three-dimensionality into molecules, which are highly desirable features in modern drug design. The dual reactivity of this compound can be leveraged to create these complex topologies.

For the synthesis of bridged systems, a multi-step sequence can be envisioned. First, a palladium-catalyzed coupling reaction at the C5-bromo position could be used to install a side chain containing a latent nucleophile. In a subsequent step, this tethered nucleophile can perform an intramolecular SNAr reaction, displacing the C2-isopropylsulfonyl group to forge the bridging connection across the pyridine ring.

Access to spirocyclic derivatives can be achieved by building a second ring at the C2 position. For example, the isopropylsulfonyl group can be displaced by a nucleophile that is part of a pre-formed carbocyclic or heterocyclic ring, which also bears a functional group suitable for a subsequent intramolecular reaction, effectively creating a spiro-fused system. The design of such synthetic routes showcases the utility of this building block in constructing molecules with significant structural complexity. nih.gov

Role in Convergent and Diversity-Oriented Synthetic Approaches

The distinct and orthogonal reactivity of the two functional groups in this compound makes it an ideal substrate for both convergent and diversity-oriented synthesis strategies.

In a convergent synthesis , complex molecular fragments are prepared independently and then joined together in the final stages of the synthesis, which is often more efficient than a linear approach. wikipedia.org this compound can act as a central scaffold onto which two separately synthesized fragments are coupled. For example, one complex fragment could be introduced via a Suzuki coupling at the C5-position, and a second fragment could be attached via an SNAr reaction at the C2-position, rapidly assembling a highly complex target molecule. rsc.orgresearchgate.net

Diversity-Oriented Synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.govfrontiersin.org this compound is a powerful tool for DOS because its two reactive sites can be addressed with a wide range of different reactants. By systematically varying the nucleophile used in the SNAr reaction at C2 and the coupling partner in the palladium-catalyzed reaction at C5, a large matrix of distinct products can be generated from a single starting material. This reagent-based diversification allows for the rapid exploration of chemical space around the pyridine core. cam.ac.ukresearchgate.net

Contribution to the Development of Novel Synthetic Methodologies in Pharmaceutical and Agrochemical Intermediates

The development of novel, efficient, and modular synthetic methods is crucial for advancing pharmaceutical and agrochemical research. Pyridine and sulfone moieties are integral components of countless active compounds. acs.orgresearchgate.netresearchgate.net The availability of versatile building blocks like this compound contributes significantly to this field by enabling new synthetic strategies.

Its use facilitates the modular construction of compound libraries, which is essential for establishing structure-activity relationships (SAR) during lead optimization. chemscene.com By providing two independent points for modification, chemists can systematically tune the steric and electronic properties of a molecule to enhance its biological activity and pharmacokinetic profile.

Moreover, the reliable and predictable reactivity of this building block allows for its incorporation into automated synthesis platforms, further accelerating the discovery process. The development and application of such pluripotent building blocks represent a methodological advance, streamlining the synthesis of complex intermediates that would otherwise require longer, less efficient linear sequences. nih.gov This ultimately shortens the timeline for the discovery and development of new agrochemicals and pharmaceuticals. pipzine-chem.com

Role As a Molecular Scaffold in Chemical Research

Design of Molecular Libraries for Exploration of Chemical Space

The structure of 5-Bromo-2-(isopropylsulfonyl)pyridine is particularly well-suited for the construction of molecular libraries aimed at exploring vast regions of chemical space. The presence of the bromine atom is key to its utility as a scaffold for combinatorial chemistry and library synthesis. This halogen atom readily participates in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry.

Chemists can leverage reactions such as the Suzuki-Miyaura coupling (to introduce aryl or heteroaryl groups), the Sonogashira coupling (to introduce alkynyl groups), the Buchwald-Hartwig amination (to introduce nitrogen-based functional groups), and Heck coupling (to introduce alkenyl groups). mdpi.com By reacting this compound with a diverse collection of boronic acids, amines, alkynes, or alkenes, researchers can rapidly generate a large library of analogues. Each analogue retains the core 2-(isopropylsulfonyl)pyridine structure but varies at the 5-position. This systematic variation allows for a thorough exploration of how different substituents at this position influence the molecule's physical, chemical, and biological properties. Such libraries are invaluable in high-throughput screening campaigns to identify hit compounds for drug discovery or new materials with specific functions. mdpi.comscispace.com

Scaffold for Materials Science Applications

The inherent electronic properties of the 2-(isopropylsulfonyl)pyridine scaffold suggest its potential utility in materials science, although specific applications of the 5-bromo derivative are not yet widely reported. The pyridine (B92270) ring is electron-deficient, a characteristic that is significantly enhanced by the strong electron-withdrawing nature of the sulfonyl group. researchgate.net These features are desirable in the development of novel materials for electronic and catalytic applications.

In the field of organic electronics, materials with high electron affinity and good electron transport capabilities are essential for devices like Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the 2-(isopropylsulfonyl)pyridine core makes it a candidate for use in electron-transport layers (ETLs) or as a component of host materials in the emissive layer of OLEDs. By using the bromo-substituent as a synthetic handle to build larger, conjugated systems, researchers could potentially develop new materials with tailored electronic and photophysical properties suitable for these applications.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a classic coordination site for metal ions. This allows molecules containing this scaffold to act as ligands in coordination chemistry. mdpi.com The formation of metal complexes with pyridyl-containing ligands is a cornerstone of catalysis. While the isopropylsulfonyl group might sterically influence the coordination, it could also modulate the electronic properties of the metal center, thereby fine-tuning its catalytic activity. Derivatives of this compound could be designed to be monodentate or, through modification at the bromine position, multidentate ligands for various transition metal catalysts used in organic synthesis. mdpi.com

Development of Chemical Probes and Tools

One of the most significant applications of the this compound scaffold has been in the development of chemical probes to study epigenetics. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in a cellular context. nih.gov This scaffold was instrumental in the discovery of I-BRD9, a potent and highly selective chemical probe for Bromodomain-containing protein 9 (BRD9). acs.orgnih.govthesgc.org

BRD9 is an epigenetic reader protein, and understanding its function is a key area of research. thesgc.org The development of I-BRD9 was driven by structure-based design, starting from a scaffold similar to this compound. acs.orgnih.gov This effort led to a molecule with nanomolar potency against BRD9 and, crucially, high selectivity over other bromodomains, including the highly homologous BRD7 and the well-studied BET family of proteins (e.g., BRD4). acs.orgmdpi.com The high selectivity of I-BRD9, enabled by the unique chemical features of the scaffold, allows researchers to confidently attribute cellular effects observed upon treatment to the specific inhibition of BRD9. acs.orgthesgc.org

| Compound | Target | Binding Affinity (pIC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| I-BRD9 | BRD9 | 7.3 (TR-FRET assay) | >700-fold selective over BET family (BRD4); 200-fold selective over BRD7. | acs.orgnih.gov |

| LP99 | BRD7/9 | Not specified | First reported selective BRD7/9 inhibitor. | researchgate.net |

| BI-9564 | BRD9 | Not specified | A potent and selective BRD9 inhibitor. | researchgate.net |

Scaffold for Structure-Activity Relationship Studies (SAR) in Chemical Biology (Focus on Chemical Principles)

The this compound scaffold is an excellent platform for conducting detailed Structure-Activity Relationship (SAR) studies. SAR is a fundamental principle in medicinal chemistry where the chemical structure of a compound is systematically modified to understand how these changes affect its biological activity. nih.gov The insights gained from SAR studies are crucial for optimizing a "hit" compound into a potent and selective "lead" or a chemical probe.

In the development of BRD9 inhibitors, the 2-(isopropylsulfonyl)pyridine core was a key structural element. acs.orgmdpi.com SAR studies were performed by synthesizing a library of analogues where different parts of the molecule were varied:

The Sulfonyl Group: The isopropylsulfonyl group was found to be important for potency. Replacing it with other groups, such as a sulfonamide, or altering the alkyl substituent (e.g., from isopropyl to ethyl) had a significant impact on the binding affinity and selectivity for BRD9. mdpi.comacs.org This highlights the role of the sulfonyl moiety's size, shape, and hydrogen-bonding capacity in fitting into the protein's binding pocket.

The 5-Position: The bromine atom served as a versatile point for modification. By replacing the bromine with various cyclic and acyclic amine derivatives through coupling reactions, researchers were able to explore a key interaction region within the BRD9 binding site known as the ZA-loop. mdpi.com This systematic exploration led to the identification of substituents that maximized potency and selectivity. acs.orgnih.gov For instance, the addition of a specific diamine-containing ring system at this position was a critical step in converting a non-selective compound into the highly BRD9-selective probe, I-BRD9. mdpi.com

These studies provide a clear example of how the chemical principles of SAR are applied. By keeping the core scaffold constant and methodically changing peripheral functional groups, chemists can map the specific interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—between the small molecule and its protein target. nih.gov

| Scaffold/Compound | Modification | Impact on Activity (BRD9) | Chemical Principle Illustrated | Reference |

|---|---|---|---|---|

| Pyridazinone Core | Substitution of Cl with CH3 | Showed over 100-fold selectivity for BRD9 over BRD4(BD1). | Small alkyl groups can serve as acetyl-lysine methyl mimetics, influencing selectivity. | mdpi.com |

| I-BRD9 Precursor | Variation of N-alkyl group on sulfonylacetamide | N-ethyl analogue maintained selectivity, while bulkier N-isopropyl decreased activity. | Steric hindrance within the binding pocket can negatively impact potency. | mdpi.com |

| Generic Pyridine Scaffold | Introduction of -OH, -C=O, -NH2 groups | Generally enhances antiproliferative activity in cancer cell lines. | Hydrogen bond donors/acceptors often improve biological activity. | nih.gov |

| Generic Pyridine Scaffold | Introduction of halogen atoms or bulky groups | Often exhibits lower antiproliferative activity. | Unfavorable steric or electronic properties can reduce biological activity. | nih.gov |

Computational and Theoretical Investigations

Electronic Structure Characterization

The arrangement of electrons in a molecule is fundamental to its chemical nature. Computational methods can model this electronic structure to predict various properties.

Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. researchgate.netyoutube.comwikipedia.orgnih.gov

For a hypothetical analysis of 5-Bromo-2-(isopropylsulfonyl)pyridine, one would expect the HOMO to be located primarily on the electron-rich pyridine (B92270) ring and the bromine atom. The LUMO would likely be distributed over the electron-withdrawing sulfonyl group and the pyridine ring. A data table for this analysis would typically look like this:

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Without specific calculations, no values can be provided.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping provides a visual representation of the charge distribution on a molecule's surface. uni-muenchen.denih.govresearchgate.net It identifies electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack).

In a theoretical MEP map of this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring would be expected to show a negative electrostatic potential (typically colored red). Regions of positive potential (blue) would likely be found around the hydrogen atoms and the carbon atom attached to the bromine.

Reactivity Prediction and Selectivity Profiling

Computational models can predict which sites on a molecule are most likely to react.

Prediction of Reaction Sites (e.g., C-Br vs. Sulfonyl Reactivity)

Determining the relative reactivity of different functional groups is a key application of computational chemistry. In this compound, the two primary sites of interest would be the C-Br bond and the sulfonyl group. The C-Br bond is a common site for cross-coupling reactions, while the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.orgblogspot.com Calculations of bond dissociation energies or activation energies for model reactions would be needed to predict which site is more reactive under specific conditions.

Global and Local Reactivity Descriptors

These are quantitative measures of a molecule's reactivity derived from Density Functional Theory (DFT).

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Specific values for this compound are not available in the literature.

Spectroscopic Property Prediction (Theoretical Aspects)

Computational methods can predict spectroscopic data (like NMR, IR, UV-Vis) to aid in the structural confirmation of a synthesized compound. acs.orgcdnsciencepub.comacs.org Theoretical calculations of the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies of the IR spectrum, and the electronic transitions of the UV-Vis spectrum would be compared against experimental data.

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Conformational analysis of this compound derivatives is typically initiated by exploring the potential energy surface with respect to the rotatable bonds. The key dihedral angles that define the conformation of these molecules are those around the C(pyridine)-S bond and the S-C(isopropyl) bond. By systematically rotating these bonds and calculating the corresponding energy, a conformational energy map can be constructed. This analysis often employs quantum mechanical methods, such as Density Functional Theory (DFT), to accurately model the electronic structure and steric effects.

For instance, a relaxed potential energy surface scan can reveal the energy barriers between different conformational minima. The results of such an analysis for a hypothetical derivative might be presented as follows:

| Dihedral Angle | Description | Energy Minimum (°) | Energy Barrier (kcal/mol) |

| C(2)-S-C(isopropyl)-H | Rotation of the isopropyl group | 60, 180, 300 | ~2-4 |

| C(3)-C(2)-S-O(1) | Rotation of the sulfonyl group | 90, 270 | ~5-7 |

This table is illustrative and based on typical values for similar molecular fragments.

Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms in the molecule over time, taking into account temperature and solvent effects. An MD simulation of a this compound derivative solvated in a water box would reveal the stability of the low-energy conformations identified through conformational analysis. It would also highlight the flexibility of the molecule and the nature of its interactions with the surrounding solvent molecules. Key findings from an MD simulation could include the root-mean-square deviation (RMSD) of the molecule's backbone, indicating its structural stability, and the root-mean-square fluctuation (RMSF) of individual atoms, highlighting regions of high flexibility.

Quantum Chemical Descriptors for Understanding Molecular Interactions

Quantum chemical descriptors are numerical values derived from the quantum mechanical wavefunction of a molecule that quantify its electronic properties and reactivity. These descriptors are instrumental in understanding the non-covalent interactions that govern the behavior of this compound and its derivatives. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. For a derivative of this compound, these values, calculated using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), might look like this:

| Descriptor | Energy (eV) | Implication |

| HOMO | -7.2 | Moderate electron-donating capability |

| LUMO | -1.5 | Good electron-accepting capability |

| HOMO-LUMO Gap | 5.7 | High kinetic stability |

This table is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these are sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be expected around the hydrogen atoms.

The use of these and other quantum chemical descriptors allows for a detailed understanding of the molecular interactions that are key to the function of this compound and its derivatives in various chemical and biological contexts.

Advanced Spectroscopic and Structural Characterization of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For derivatives of 5-Bromo-2-(isopropylsulfonyl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

The ¹H NMR spectra of this compound derivatives typically exhibit characteristic signals for the pyridine (B92270) ring protons and the isopropyl group. The pyridine protons, influenced by the electron-withdrawing sulfonyl group and the bromine atom, appear in the aromatic region, with their chemical shifts and coupling constants providing initial clues about the substitution pattern.

To definitively assign these resonances and elucidate the connectivity within the molecule, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring, as well as between the methine and methyl protons of the isopropyl group. mdpi.comchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals of the pyridine ring and the isopropyl group to their attached protons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for the fundamental connectivity of a small molecule like this compound, it can be invaluable for determining the stereochemistry of more complex derivatives.

| Technique | Information Gained | Application to this compound Derivatives |

| COSY | ¹H-¹H correlations through bonds | Mapping the connectivity of pyridine and isopropyl protons. |

| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals to their directly attached protons. |

| HMBC | Long-range ¹H-¹³C correlations | Confirming the connection between the pyridine ring, sulfonyl group, and isopropyl moiety. Identifying quaternary carbons. |

| NOESY | ¹H-¹H correlations through space | Determining the stereochemistry of complex derivatives. |

While ¹H and ¹³C NMR are the most common techniques, the analysis of other nuclei can provide additional valuable information.

¹⁵N NMR: As pyridine is a nitrogen-containing heterocycle, ¹⁵N NMR can offer insights into the electronic environment of the nitrogen atom. The chemical shift of the pyridine nitrogen is sensitive to substitution and can be correlated with properties such as pKa. researchgate.net For derivatives of this compound, ¹⁵N NMR could be used to study the electronic effects of different substituents on the pyridine ring. These spectra are often acquired using indirect detection methods like HMBC due to the low natural abundance and sensitivity of the ¹⁵N nucleus. researchgate.net

¹⁹F NMR: If any derivatives of this compound were to contain a fluorine atom, ¹⁹F NMR would be a highly sensitive and informative technique. The chemical shifts and coupling constants in ¹⁹F NMR provide detailed information about the local electronic environment of the fluorine atom.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental formula of the parent ion of a this compound derivative. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be clearly visible in the mass spectrum, providing further confirmation of the presence of a bromine atom in the molecule.

In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. For this compound derivatives, common fragmentation pathways would likely involve:

Cleavage of the C-S bond, leading to the loss of the isopropyl group or the entire isopropylsulfonyl moiety.

Fragmentation of the pyridine ring.

Loss of the bromine atom.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the information obtained from NMR spectroscopy. For example, the fragmentation of related sulfonyl-containing heterocyclic compounds has been studied, providing a basis for predicting the fragmentation of these derivatives.

Vibrational Spectroscopy

For derivatives of this compound, characteristic vibrational modes would be expected for:

The pyridine ring (C-H, C-N, and C-C stretching and bending modes).

The sulfonyl group (symmetric and asymmetric SO₂ stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

The isopropyl group (C-H stretching and bending modes).

The C-Br stretching vibration, which would appear at lower frequencies.

Studies on structurally similar molecules, such as 2-acetylpyridine (B122185) and other substituted pyridines, can aid in the assignment of the observed vibrational bands. nih.govscilit.com Theoretical calculations using methods like Density Functional Theory (DFT) are also frequently employed to predict the vibrational spectra and assist in the assignment of experimental bands. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, the FT-IR spectrum is characterized by vibrations of the pyridine ring, the sulfonyl group, and the carbon-bromine bond.

The sulfonyl group (SO₂) is a strong infrared absorber and typically exhibits two characteristic stretching vibrations: an asymmetric stretching (ν_as(SO₂)) band and a symmetric stretching (ν_s(SO₂)) band. For sulfones, these bands are generally observed in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. The exact position of these bands can be influenced by the electronic environment of the sulfonyl group.

The pyridine ring vibrations also give rise to a series of characteristic bands. These include the C-H stretching vibrations above 3000 cm⁻¹, and the C=C and C=N ring stretching vibrations typically found in the 1600–1400 cm⁻¹ region. The substitution pattern on the pyridine ring, including the presence of the bromine atom and the isopropylsulfonyl group, will influence the precise wavenumbers and intensities of these modes. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

While specific FT-IR data for this compound is not extensively published, analysis of related compounds provides valuable insights. For instance, in the FT-IR spectrum of the related compound (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol, a C-S stretching vibration is observed at 639 cm⁻¹. researchgate.net For sulfonated derivatives of lasiodiplodan, strong asymmetrical and symmetrical stretching vibrations of S=O are observed at approximately 1250 cm⁻¹ and a C-O-S symmetrical vibration is seen at 810 cm⁻¹. rsc.org

Table 1: Characteristic FT-IR Vibrational Frequencies for Sulfonyl and Pyridine Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350–1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160–1120 |

| Pyridine Ring | C-H Stretch | > 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1600–1400 |

| Carbon-Bromine | C-Br Stretch | 600–500 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For derivatives of this compound, Raman spectroscopy can be instrumental in characterizing the vibrations of the pyridine ring and the S-C bond.

The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The ring breathing mode, a totally symmetric vibration, is particularly characteristic. The position of this band is sensitive to the nature and position of the substituents. In a study on 5-bromocytosine, which shares the 5-bromo substitution pattern, the FT-Raman spectrum was recorded and analyzed, showing that the vibrational features of the parent molecule are largely retained. nih.gov

The sulfonyl group also gives rise to Raman active modes. While the asymmetric stretch is often weak, the symmetric SO₂ stretch is typically a strong and polarized band. The C-S bond stretching vibration is also observable in the Raman spectrum.

X-ray Crystallography

Solid-State Structural Determination of Crystalline Derivatives

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis would reveal the precise geometry of the molecule. Key structural parameters that would be determined include:

Pyridine Ring Geometry: The planarity of the pyridine ring and any distortions caused by the substituents.

Sulfonyl Group Conformation: The bond lengths and angles of the SO₂ group and its orientation relative to the pyridine ring. The C-S-C bond angle in sulfones is typically around 104°.

Isopropyl Group Orientation: The rotational conformation of the isopropyl group.

Carbon-Bromine Bond Length: The length of the C-Br bond.

While a crystal structure for this compound itself is not publicly available, studies on related structures provide a basis for what to expect. For example, the crystal structure of bis(5-bromopyridine-2-ylthio)methane has been determined, showing a monoclinic crystal system with a C2/c space group. researchgate.net Similarly, the crystal structure of 2-amino-3,5-dibromopyridine (B40352) has been solved, revealing a dimeric structure formed through N-H···N hydrogen bonds. bas.bg

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. For derivatives of this compound, several types of interactions are expected to play a role in the crystal packing:

Hydrogen Bonding: Although the parent molecule lacks classical hydrogen bond donors, derivatives with, for example, amino or hydroxyl groups could form strong hydrogen bonds. Weak C-H···O and C-H···N hydrogen bonds involving the sulfonyl oxygen atoms and the pyridine nitrogen atom are also possible.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the sulfonyl oxygen atoms or the pyridine nitrogen of neighboring molecules.

π-π Stacking: The electron-deficient pyridine rings can engage in π-π stacking interactions, often in an offset face-to-face arrangement.

In the crystal structure of 5-chloropyridine-2,3-diamine, intermolecular N-H···N hydrogen bonding and offset face-to-face π-stacking are observed. nih.gov The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The spectrum provides information about the conjugated systems and the presence of chromophores.

The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. The π → π* transitions are typically high-energy and appear at shorter wavelengths, while the n → π* transition, involving the lone pair of electrons on the nitrogen atom, is of lower energy and appears at longer wavelengths. The positions and intensities of these absorption bands are sensitive to the substituents on the pyridine ring.

The bromine atom and the electron-withdrawing isopropylsulfonyl group are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. In a study of 2-amino-3,5-dibromopyridine, a broad absorption band was observed at 255 nm. bas.bg For halogen-substituted 2-aryl-N-phenylbenzimidazoles, UV-Vis spectra were also used for characterization. mdpi.com

The solvent can also influence the UV-Vis spectrum. In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons.

Q & A

Basic: What synthetic strategies are effective for introducing the isopropylsulfonyl group to pyridine derivatives?

Methodological Answer:

The isopropylsulfonyl group can be introduced via sulfonation or nucleophilic substitution. For brominated pyridines, a two-step approach is often employed:

Sulfonation: React pyridine with sulfonating agents (e.g., SOCl₂ or H₂SO₄) to form a sulfonic acid intermediate.

Alkylation: Introduce the isopropyl group using alkyl halides (e.g., isopropyl iodide) under basic conditions (K₂CO₃ in DMF at 80°C).

For regioselective functionalization, directing groups (e.g., bromine at the 5-position) can guide sulfonation to the 2-position, as seen in analogous halogenated pyridines .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for 5-Bromo-2-(isopropylsulfonyl)pyridine?

Methodological Answer:

Key parameters for Suzuki coupling:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a 1:3 Pd-to-ligand ratio.

- Base: Cs₂CO₃ or K₃PO₄ in a 3:1 dioxane/H₂O solvent mixture.

- Temperature: 90–100°C for 12–24 hours.

If low yields occur, assess boron reagent purity (e.g., arylboronic acids) and degas solvents to prevent Pd oxidation. Reference: Similar optimization for 5-Bromo-2-fluoropyridine achieved >80% yield using Pd(OAc)₂ and SPhos ligand .

Basic: What analytical techniques validate the structure of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Look for pyridine protons (δ 7.5–8.5 ppm) and isopropyl splitting patterns (δ 1.2–1.5 ppm for CH₃, δ 3.2–3.5 ppm for CH).

- ¹³C NMR: Sulfonyl carbon appears at δ 110–120 ppm.

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine.

- IR: Sulfonyl S=O stretches at 1150–1350 cm⁻¹.

Compare with data for 5-Bromo-2-methoxy-3-methylpyridine (δ 2.4 ppm for CH₃ in ¹H NMR) .

Advanced: How to resolve discrepancies in HPLC purity analysis post-synthesis?

Methodological Answer:

- Gradient Optimization: Use a C18 column with 0.1% TFA in H₂O (A) and MeCN (B). Start at 10% B, ramp to 90% B over 20 min.

- Peak Integration: Ensure baseline separation; impurities may arise from unreacted bromopyridine (retention time ~8 min) or sulfonic acid byproducts (~12 min).

- Spiking Experiments: Add known intermediates to identify overlapping peaks.

For polar byproducts, consider ion-pair chromatography (e.g., tetrabutylammonium bromide) as applied in sulfonamide purifications .

Basic: What safety protocols are critical for handling brominated sulfonamide compounds?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during reactions involving volatile sulfonating agents (e.g., SOCl₂).

- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before aqueous disposal.

Reference: Safety guidelines for 5-Bromo-2-chloro-4-methylpyridine emphasize separate storage for halogenated waste .

Advanced: Why does bromine substitution at the 5-position influence reactivity in SNAr reactions?

Methodological Answer:

The electron-withdrawing bromine at the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2-position by increasing the electrophilicity of the adjacent carbon. Computational studies (DFT) on similar systems show a 0.3 eV decrease in LUMO energy at the 2-position due to bromine’s meta-directing effect. Experimental data for 5-Bromo-2-methoxypyridine show 5× faster SNAr rates compared to non-brominated analogs .

Advanced: How to address low solubility in catalytic reactions?

Methodological Answer:

- Solvent Screening: Test DMSO, DMF, or THF for polar intermediates.

- Temperature: Increase to 80–100°C to enhance solubility.

- Co-solvents: Add 10% MeCN to DMF for biphasic systems.

For 5-Bromo-2-methoxy-3-methylpyridine, solubility in DMF improved from 2 mM (RT) to 15 mM at 80°C .

Basic: What are the storage conditions to prevent degradation?

Methodological Answer:

- Temperature: Store at –20°C for long-term stability.

- Atmosphere: Argon or N₂ gas to prevent oxidation.

- Container: Amber glass vials to block UV-induced decomposition.

Similar protocols for 5-Bromo-2-chloropyrimidine recommend desiccants like silica gel .

Advanced: How to design a regioselective bromination protocol for precursor synthesis?

Methodological Answer:

- Directing Groups: Use –NH₂ or –OMe groups to direct bromine (e.g., NBS in AcOH at 0°C).

- Catalysis: FeCl₃ or AlCl₃ enhances selectivity for para/ortho positions.

For 2-Amino-5-bromo-3-methylpyridine, regioselective bromination achieved 90% yield using NBS and FeCl₃ .

Advanced: Interpreting contradictory mass spectrometry data for isotopic patterns

Methodological Answer:

- Expected Pattern: Bromine has a 1:1 M/M+2 ratio. Deviations suggest chlorine contamination (3:1 M/M+2) or fragmentation.

- High-Resolution MS: Confirm exact mass (e.g., C₈H₉BrNO₂S requires 262.9612 g/mol).

- MS/MS: Fragment ions at m/z 183 (loss of SO₂C₃H₇) confirm sulfonyl group presence.

Reference: 5-Bromo-2-fluoropyridine showed a 1:1 isotopic pattern in HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.